2,2'-(5-(tert-Butyl)-2-chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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Overview
Description
2,2’-(5-(tert-Butyl)-2-chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two dioxaborolane groups attached to a chlorinated phenylene ring with a tert-butyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(5-(tert-Butyl)-2-chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 2-chloro-5-(tert-butyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, often using a solvent like tetrahydrofuran (THF) or toluene. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce purification steps .
Chemical Reactions Analysis
Types of Reactions
2,2’-(5-(tert-Butyl)-2-chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily undergoes:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Hydroboration: The compound can undergo hydroboration reactions with alkenes or alkynes, leading to the formation of organoboranes.
Common Reagents and Conditions
Palladium Catalysts: Commonly used catalysts include Pd(PPh3)4 and PdCl2(dppf).
Bases: Typical bases are potassium carbonate (K2CO3) and sodium hydroxide (NaOH).
Solvents: Tetrahydrofuran (THF), toluene, and dimethylformamide (DMF) are frequently used.
Scientific Research Applications
2,2’-(5-(tert-Butyl)-2-chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Material Science: The compound is used in the development of advanced materials, including polymers and electronic materials.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds and biologically active molecules.
Mechanism of Action
The mechanism of action of 2,2’-(5-(tert-Butyl)-2-chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the coupled product. The molecular targets are typically the halide substrates, and the pathways involve the catalytic cycle of palladium .
Comparison with Similar Compounds
Similar Compounds
Bis(pinacolato)diboron: Another boronic ester used in similar coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in hydroboration and coupling reactions.
Uniqueness
2,2’-(5-(tert-Butyl)-2-chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its chlorinated phenylene ring and tert-butyl substituent, which provide steric hindrance and electronic effects that can influence the reactivity and selectivity of the compound in various reactions .
Properties
Molecular Formula |
C22H35B2ClO4 |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2-[5-tert-butyl-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H35B2ClO4/c1-18(2,3)14-12-15(23-26-19(4,5)20(6,7)27-23)17(25)16(13-14)24-28-21(8,9)22(10,11)29-24/h12-13H,1-11H3 |
InChI Key |
QXINTHWABWPAFD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)B3OC(C(O3)(C)C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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